Product packaging for Bis-PEG17-NHS ester(Cat. No.:)

Bis-PEG17-NHS ester

Cat. No.: B1192369
M. Wt: 1061.1 g/mol
InChI Key: NKGAYEIPIYDEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bioconjugation Reagents in Advanced Research

Bioconjugation reagents are molecules that facilitate the covalent bonding of two or more molecules, at least one of which is a biomolecule. sigmaaldrich.com These reagents are fundamental in advanced research for creating complex molecular architectures with tailored functions. They are broadly categorized based on the reactivity of their functional groups and the nature of the linkage they form. The strategic use of these reagents enables researchers to label proteins for detection, immobilize enzymes on solid supports, and construct sophisticated drug delivery systems. sigmaaldrich.comscbt.com

Significance of Poly(ethylene glycol) (PEG) in Biomolecular and Material Functionalization

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer that has become a cornerstone in biomolecular and material functionalization. mdpi.comsigmaaldrich.com Its high solubility in aqueous environments, biocompatibility, and low immunogenicity make it an ideal candidate for modifying proteins, peptides, and nanoparticles. mdpi.comeuropeanpharmaceuticalreview.com The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly enhance its therapeutic efficacy by increasing its hydrodynamic volume. This, in turn, can reduce kidney clearance and protect it from enzymatic degradation, thereby prolonging its circulation time in the body. europeanpharmaceuticalreview.comnih.gov

Defining the Role of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Chemistry

N-Hydroxysuccinimide (NHS) esters are highly reactive chemical groups that are widely employed for their ability to form stable amide bonds with primary amines. thermofisher.comlumiprobe.com This amine-reactive chemistry is particularly useful in bioconjugation because primary amines are readily available on the surface of proteins, specifically at the N-terminus and on the side chains of lysine (B10760008) residues. creative-proteomics.combiotium.com The reaction between an NHS ester and a primary amine is efficient under physiological to slightly alkaline pH conditions (typically pH 7.2-8.5). thermofisher.comcreative-proteomics.com

Contextualizing Bis-PEG17-NHS Ester as a Homobifunctional Cross-linking Agent

This compound is a specific type of cross-linking agent that falls into the category of homobifunctional PEG linkers. lumiprobe.commedchemexpress.com "Homobifunctional" signifies that the molecule possesses two identical reactive groups, in this case, two NHS esters, at either end of a spacer arm. gbiosciences.comthermofisher.com The "PEG17" designation indicates that the spacer arm is composed of a 17-unit polyethylene (B3416737) glycol chain. This PEG spacer provides hydrophilicity and flexibility to the cross-linker. The terminal NHS esters enable the molecule to react with and covalently link two molecules that each contain a primary amine group. thermofisher.commedchemexpress.com

PropertyDescription
Compound Name This compound
Molecular Formula C46H80N2O25
Molecular Weight 1061.13 g/mol scbt.com
Type Homobifunctional Cross-linker lumiprobe.com
Reactive Groups N-Hydroxysuccinimide (NHS) esters thermofisher.com
Spacer 17-unit Poly(ethylene glycol) (PEG) chain
Target Functional Group Primary Amines (-NH2) creative-proteomics.com

Detailed Research Findings

The utility of this compound and similar homobifunctional NHS-activated PEG cross-linkers is demonstrated in various research applications. The length of the PEG spacer arm is a critical parameter that can be adjusted to optimize the distance between the two linked molecules. This allows for precise control over the architecture of the resulting conjugate.

For instance, in the study of protein-protein interactions, a researcher might use a homobifunctional cross-linker to covalently trap interacting proteins. The length of the PEG spacer would dictate the maximum distance between the amine groups on the two proteins that can be successfully cross-linked.

In the field of drug delivery, this compound can be used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.com In these applications, the bifunctional nature of the linker allows for the connection of an antibody or targeting ligand to a therapeutic payload or an E3 ligase ligand, respectively. medchemexpress.commedchemexpress.com The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate. europeanpharmaceuticalreview.comnih.gov

ApplicationRole of Bis-PEG-NHS EsterKey Feature Utilized
Protein-Protein Interaction Studies Covalently links interacting proteins.Homobifunctionality and defined spacer length.
Antibody-Drug Conjugates (ADCs) Connects an antibody to a cytotoxic drug. medchemexpress.comAmine-reactivity and PEG spacer for improved properties. medchemexpress.com
PROTACs Links a target protein ligand to an E3 ligase ligand. medchemexpress.commedchemexpress.comPrecise spacing and bifunctional conjugation.
Biomaterial Engineering Cross-links molecules to form hydrogels or functionalize surfaces. creativepegworks.comAbility to form stable covalent networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H80N2O25 B1192369 Bis-PEG17-NHS ester

Properties

Molecular Formula

C46H80N2O25

Molecular Weight

1061.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2

InChI Key

NKGAYEIPIYDEJM-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-PEG17-NHS ester

Origin of Product

United States

Synthetic Methodologies Employing Bis Peg17 Nhs Ester

Principles of Amine-Reactive Bioconjugation with Bis-PEG17-NHS Ester

This compound is an amine-reactive reagent widely utilized for labeling, bioconjugation, and chemical modification of molecules containing primary amines. broadpharm.combroadpharm.comaxispharm.com These primary amines are typically found at the N-terminus of proteins and peptides, and in the epsilon (ε)-amine side chain of lysine (B10760008) residues. windows.netthermofisher.comthermofisher.com The reaction between the NHS ester and a primary amine is a nucleophilic substitution, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). windows.netthermofisher.comthermofisher.com

Formation of Stable Amide Bonds

The reaction between the NHS ester moiety of this compound and a primary amine results in the formation of a stable, irreversible amide bond. thermofisher.combroadpharm.com This reaction is a fundamental principle in bioconjugation, allowing for the covalent attachment of the Bis-PEG17 linker to target molecules. axispharm.comacs.org The stability of the resulting amide bond is crucial for creating robust conjugates suitable for various research and potential therapeutic applications.

Optimization of Reaction Parameters for Conjugation Efficiency

Optimizing reaction parameters is critical to achieve high conjugation efficiency and minimize unwanted side reactions, such as hydrolysis of the NHS ester. windows.netthermofisher.comthermofisher.com The reaction is typically performed in aqueous buffers at a slightly alkaline pH, generally between pH 7 and 9. windows.netthermofisher.comthermofisher.com At higher pH, the rate of NHS ester hydrolysis increases, competing with the desired amine reaction. windows.netthermofisher.comthermofisher.com Common buffers used include phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers, while buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they can quench the reaction. windows.netthermofisher.com

Other factors influencing conjugation efficiency include the concentration of the reactants (this compound and the molecule to be conjugated) and the reaction time and temperature. windows.netthermofisher.comthermofisher.com Empirical testing is often necessary to determine the optimal conditions for a specific conjugation application. windows.net For instance, reaction times can range from 30 minutes to a few hours, and temperatures can vary from 4°C to room temperature. windows.netthermofisher.com Using a sufficient molar excess of the NHS ester can help drive the reaction towards completion, even if only a small fraction of the amine groups are in their deprotonated state. nih.gov

Hydrolysis of the NHS ester is a major competing reaction, and its rate increases with pH and in dilute protein solutions. windows.netthermofisher.comthermofisher.com The half-life of NHS ester hydrolysis is significantly shorter at higher pH (e.g., 10 minutes at pH 8.6 and 4°C) compared to neutral pH (e.g., 4-5 hours at pH 7.0 and 0°C). thermofisher.com

Strategies for Protein and Peptide Modification Using this compound

This compound is a versatile tool for modifying proteins and peptides through their accessible primary amine groups. windows.netaxispharm.com These modifications can be employed for various research purposes, including labeling, crosslinking, and altering the properties of the biomolecule. broadpharm.comwindows.netaxispharm.com

Selective N-Terminal Labeling Approaches

While NHS esters primarily react with both the N-terminal α-amine and lysine ε-amines, strategies have been developed to achieve more selective N-terminal labeling. One approach involves a two-step, "one-pot" reaction where the NHS ester is first converted to a more chemoselective thioester using a small thiol molecule. nih.govnih.govresearchgate.net This in situ generated thioester can then selectively react with a protein that has an exposed N-terminal cysteine, forming a new amide bond. nih.govnih.govresearchgate.net This method allows for site-specific labeling at the N-terminus, offering better control over conjugation stoichiometry compared to reactions targeting multiple lysine residues. nih.govnih.govresearchgate.net

Investigation of Lysine ε-Amine Reactivity

Lysine residues are abundant in most proteins, and their ε-amine groups are highly reactive towards NHS esters under typical conjugation conditions. windows.netthermofisher.comnih.gov This reactivity is widely exploited for random labeling or crosslinking of proteins. researchgate.net However, the presence of multiple lysine residues can lead to heterogeneous conjugation, resulting in a mixture of products with varying degrees of labeling (Drug-to-Antibody Ratio or DAR in the context of ADCs). researchgate.net While conjugation to lysine residues is a robust and widely used method, the heterogeneity can pose challenges for downstream analysis and applications. researchgate.net

Impact on Protein/Peptide Structural Integrity in Research Models

The modification of proteins and peptides with crosslinkers like this compound can potentially impact their structural integrity and function. The extent of this impact depends on the number and location of the conjugated sites, as well as the nature of the protein or peptide itself. While the formation of stable amide bonds is generally well-tolerated, extensive modification or conjugation at critical functional sites could lead to altered conformation or reduced activity. nih.gov

Oligonucleotide Functionalization and Labeling Studies

This compound can be utilized for the functionalization and labeling of oligonucleotides that have been modified to contain primary amine groups. cd-bioparticles.netbroadpharm.com This is typically achieved by reacting the NHS ester moiety of this compound with the amine-modified oligonucleotide. cd-bioparticles.netbroadpharm.comsigmaaldrich.com This conjugation allows for the attachment of the PEG linker to the oligonucleotide, which can impart desirable properties such as increased solubility or provide a handle for further modifications or conjugations. windows.net

A general protocol for conjugating NHS-ester modifications to amino-labeled oligonucleotides involves dissolving the amino-labeled oligonucleotide in a suitable conjugation buffer (e.g., sodium borate buffer at pH 8.5) and dissolving the NHS-ester modification (such as this compound) in an anhydrous organic solvent like DMSO. sigmaaldrich.com The two solutions are then mixed and incubated to allow the reaction to occur. sigmaaldrich.com Following the conjugation, excess free NHS-ester modification can be removed through methods like precipitation. sigmaaldrich.com

While specific detailed research findings using this compound for oligonucleotide functionalization were not extensively detailed in the search results, the general principle of using NHS esters for this purpose is well-established. sigmaaldrich.commpg.de The PEG linker length, such as the PEG17 chain in this compound, can influence the properties of the resulting oligonucleotide conjugate, including its behavior in solution and interactions with other molecules.

Cross-linking of Biopolymers and Macromolecules

This compound acts as a homobifunctional cross-linking reagent, capable of forming covalent linkages between molecules containing primary amines. axispharm.comwindows.net This property is particularly useful for cross-linking biopolymers and macromolecules such as proteins and peptides. cd-bioparticles.netaxispharm.combroadpharm.comchemscene.com The two NHS ester groups on this compound can react with amine groups on different molecules or on the same molecule if multiple amine sites are accessible and appropriately spaced. axispharm.comwindows.net

Cross-linking with this compound can be employed to stabilize protein structures, create conjugated systems, or modify the properties of biomaterials. axispharm.comwindows.net The PEG spacer provides flexibility and can reduce aggregation of the resulting conjugates. windows.net

Research has demonstrated the use of bis-NHS-PEG crosslinkers (a class that includes this compound) for surface cross-linking of virus-like particles (VLPs). acs.org This cross-linking, targeting lysine residues on the capsid surface, was shown to enhance the resilience of VLPs to mucosal stress factors, improving their colloidal and enzymatic stability without compromising their function as vaccines. acs.org This highlights the application of such crosslinkers in developing more stable biomolecule-based delivery systems.

Advanced Research Applications of Bis Peg17 Nhs Ester Conjugates

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative chimeric molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins implicated in disease. medchemexpress.commedchemexpress.com These molecules are composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.comglpbio.com This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. medchemexpress.com

Role of Bis-PEG17-NHS Ester as a PEG/Alkyl/Ether-Based PROTAC Linker

This compound serves as a PEG/Alkyl/ether-based PROTAC linker, a common type of flexible linker used in PROTAC synthesis. medchemexpress.comglpbio.commusechem.com The PEG component of the linker offers several advantages in PROTAC design. biochempeg.com Its hydrophilic nature can enhance the solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands. biochempeg.com

The length and flexibility of the linker are critical determinants of a PROTAC's efficacy. explorationpub.comrsc.org A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the POI and the E3 ligase. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com The 17-unit PEG chain of this compound provides a significant degree of flexibility and a defined length, allowing for the necessary spatial arrangement for ternary complex formation. musechem.com Studies on other PEG-based PROTACs have shown that optimizing the PEG linker length is crucial for maximizing degradation potency. For instance, a study on ERα targeting PROTACs found that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com

Methodological Considerations in PROTAC Construct Assembly

The assembly of a PROTAC using a linker like this compound involves conjugating the two distinct ligands to the linker. The NHS esters at both ends of the this compound molecule are reactive towards primary amine groups present on the ligands. axispharm.comthermofisher.com This reaction forms a stable amide bond. thermofisher.com

Several strategies can be employed for PROTAC assembly. musechem.com One common method involves a stepwise approach where the linker is first attached to one ligand, and the resulting conjugate is then reacted with the second ligand. musechem.com The choice of which ligand to react first can depend on the specific chemistry and functional groups available on each ligand. It is crucial to carefully select the attachment points on both the POI ligand and the E3 ligase ligand to avoid interfering with their respective binding interactions. mdpi.com

Development of Antibody-Drug Conjugates (ADCs) in Preclinical Research

Utilization of this compound as a Cleavable ADC Linker

This compound is described as a cleavable linker for the synthesis of ADCs. medchemexpress.comfujifilm.comtargetmol.comclinisciences.comclinisciences.com Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell. This can be triggered by specific conditions within the cell, such as a lower pH in the endosomes and lysosomes or the presence of specific enzymes like cathepsins. nih.gov The ester bonds within the this compound structure are susceptible to hydrolysis, which can be accelerated in the acidic environment of the lysosome, facilitating the release of the payload.

Conjugation Efficiency and Stability of ADC Constructs in Research Models

The efficiency of conjugating the payload to the antibody and the stability of the resulting ADC are key parameters evaluated in preclinical research. The NHS esters of this compound react with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds. nih.gov The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC. nih.gov While a higher DAR means more payload is delivered to the target cell, it can also lead to increased aggregation and faster clearance from circulation. sigmaaldrich.com The use of PEG linkers has been shown to enable the creation of ADCs with higher DARs while mitigating these negative effects. sigmaaldrich.comadcreview.com

The stability of the ADC in plasma is crucial to minimize off-target toxicity from premature drug release. Linker chemistry is a primary determinant of this stability. fujifilm.com Preclinical studies often involve incubating the ADC in plasma from different species (e.g., mouse, human) to assess its stability. mdpi.com Research has shown that the design of the linker, including the type and length of the PEG spacer, can significantly influence the stability and pharmacokinetic profile of the ADC. researchgate.netnih.gov For instance, one study found that ADCs with a pendant PEG configuration had slower clearance rates compared to those with a linear PEG linker. nih.gov

Functionalization of Nanoparticle Surfaces

The surface modification of nanoparticles (NPs) is a critical strategy to enhance their utility in biomedical applications like drug delivery and imaging. nih.govwisdomlib.org PEGylation, the process of attaching PEG chains to the surface of NPs, is a widely used technique to improve their biocompatibility and in vivo performance. nih.govwisdomlib.org

Coating nanoparticles with PEG creates a hydrophilic shield that can prevent the adsorption of opsonin proteins from the blood. nih.gov This opsonization process typically marks nanoparticles for rapid clearance by the mononuclear phagocyte system, primarily in the liver and spleen. nih.gov By reducing opsonization, PEGylation helps to prolong the systemic circulation time of the nanoparticles, allowing for greater accumulation at the target site through mechanisms like the enhanced permeability and retention (EPR) effect in tumors. nih.govnih.gov

This compound can be used to functionalize nanoparticles that have amine groups on their surface. The NHS esters will react with these amines to covalently attach the PEG linker to the nanoparticle. nih.govsigmaaldrich.com This process can be used to create a dense layer of PEG on the nanoparticle surface, providing the "stealth" characteristics that enhance circulation time. nih.gov

Furthermore, the bifunctional nature of this compound allows for the subsequent attachment of targeting ligands to the other end of the PEG chain. For example, after reacting one NHS ester with the nanoparticle surface, the other NHS ester remains available to be conjugated with a targeting moiety, such as an antibody or a peptide, that can direct the nanoparticle to specific cells or tissues. mdpi.com This dual functionality makes this compound a valuable tool for creating targeted, long-circulating nanomedicines. Research has demonstrated that functionalizing nanoparticles with targeting ligands via PEG linkers can enhance their uptake by target cells. nih.gov The length of the PEG spacer can also be important, with longer linkers sometimes leading to better target accessibility. mdpi.com

PEGylation Strategies for Colloidal Stabilization in Research Applications

PEGylation, the process of attaching PEG chains to molecules or surfaces, is a widely used strategy to improve the colloidal stability of nanoparticles in physiological conditions. The hydrophilic and flexible nature of the PEG chain creates a steric barrier that prevents particles from interacting and aggregating. nih.gov Homobifunctional linkers like this compound can be employed in these strategies, particularly for cross-linking applications or surface modifications that enhance stability.

Research into the stabilization of zein (B1164903) nanoparticles for drug delivery illustrates the effectiveness of PEGylation using NHS-ester chemistry. nih.gov While this study focused on monofunctional PEG-NHS ester, the principles apply to bifunctional linkers in cross-linking or surface functionalization contexts. Two primary strategies are often considered: pre-functionalization and post-functionalization. nih.gov

Pre-functionalization: In this approach, the protein or polymer (e.g., zein) is reacted with the PEG-NHS ester before the nanoparticle is formed. The resulting PEGylated protein is then used, often in combination with unmodified protein, to assemble the nanoparticle. Studies have shown this method to be highly effective, producing nanoparticles with excellent stability in physiologically relevant buffers like PBS for extended periods. nih.gov

Post-functionalization: This strategy involves forming the nanoparticle first and then reacting it with the PEG-NHS ester to coat its surface. Research has demonstrated that this method can be less effective, often leading to nanoparticle aggregation during the PEGylation reaction itself, as the particles may not be stable in the required reaction conditions. nih.gov

A study on zein nanoparticles found that a pre-functionalization strategy using specific ratios of PEG-modified zein to unmodified zein resulted in stable nanoparticles suitable for in vivo use. nih.gov The stability was significantly improved compared to unmodified nanoparticles, which aggregated rapidly in salt-containing solutions. nih.gov

Formulation (Unmodified:PEG-Modified Zein)Average Size (nm) in PBS (Time 0)Average Size (nm) in PBS (72 hrs)Stability Outcome
100:0AggregatedAggregatedUnstable
80:20185190Stable
60:40170175Stable
40:60160165Stable

This table presents illustrative data based on findings from research on PEG-NHS ester functionalized zein nanoparticles, demonstrating the impact of PEGylation on colloidal stability in PBS buffer. nih.gov

Engineered Surfaces for Ligand Immobilization and Targeted Delivery Research

The amine-reactive NHS esters at both ends of the this compound molecule make it an effective tool for engineering surfaces for research purposes. axispharm.combroadpharm.com One primary application is the covalent immobilization of ligands—such as antibodies, peptides, or small molecules—onto a substrate. This is crucial for creating bioactive surfaces for cell culture studies, biosensors, and affinity chromatography. nih.gov

The process involves reacting the NHS ester with primary amine groups present on the ligand or on a surface that has been amine-functionalized. thermofisher.com The long, hydrophilic PEG17 spacer arm is particularly advantageous as it extends the immobilized ligand away from the surface, enhancing its accessibility for binding interactions and minimizing steric hindrance. xantec.com

In targeted delivery research, this compound can be used to link targeting moieties to drug carriers like nanoparticles or liposomes. For instance, an antibody that recognizes a tumor-specific antigen can be conjugated to a nanoparticle surface. The bifunctional nature of the linker allows for cross-linking applications, potentially increasing the density or stability of ligand presentation on a surface. Cell surface engineering techniques can also utilize such linkers to directly conjugate desired ligands to cell membranes to alter their function or targeting capabilities. researchgate.net

Impact on Nanoparticle Dispersion and Research Biocompatibility Considerations

Proper dispersion and biocompatibility are critical for the application of nanoparticles in biological research. Aggregated nanoparticles can have altered properties and may be rapidly cleared by the immune system. The use of this compound in nanoparticle formulation directly addresses these issues.

As established, the PEGylation of nanoparticle surfaces creates a hydrophilic shield that improves dispersion and prevents aggregation in high-ionic-strength physiological environments. nih.gov This enhanced stability is crucial for obtaining reproducible results in in vitro and in vivo experiments.

From a biocompatibility perspective, the PEG chain is known to reduce nonspecific protein adsorption (bio-fouling) onto the nanoparticle surface. nih.govnih.gov This "stealth" effect helps nanoparticles evade recognition by the reticuloendothelial system (RES), prolonging their circulation time in vivo and improving their chances of reaching a target site. nih.gov Furthermore, the PEG spacer itself is considered to have low immunogenicity. windows.net However, some research indicates that repeat administrations of PEGylated nanoparticles can in some cases elicit an immune response. nih.gov

Engineering of Polymeric Hydrogel Systems

Poly(ethylene glycol) (PEG)-based hydrogels are widely used as scaffolds in tissue engineering and for creating 3D cell culture models due to their high water content, tunable mechanical properties, and inherent resistance to protein adsorption. nih.govnih.gov this compound serves as a valuable cross-linking agent for the fabrication of such hydrogels.

Hydrogel Network Formation through Amine Cross-linking

Hydrogels can be formed by mixing a solution of this compound with a multi-arm polymer containing primary amine groups, such as branched polyethyleneimine (PEI) or multi-arm PEG-amine. mdpi.com The NHS esters on the this compound react with the amine groups on the other polymer, forming stable amide bonds. thermofisher.comsigmaaldrich.com This reaction, when carried out with polymers having more than two reactive sites, leads to the formation of a cross-linked three-dimensional network, which entraps water to form the hydrogel. mdpi.com

The gelation process is typically rapid and occurs under physiological conditions (pH 7-9). windows.netgoogle.com The rate of gelation and the final mechanical properties of the hydrogel (e.g., stiffness) can be tuned by adjusting factors such as the concentration of the polymers, the pH of the solution, and the number of reactive groups. mdpi.comgoogle.com

Cross-linking AgentAmine-Containing PolymerResulting LinkageKey Feature
This compoundPolyethyleneimine (PEI)Amide BondRapid gelation via reaction of NHS-esters with abundant primary amines on PEI. mdpi.com
This compoundMulti-arm PEG-AmineAmide BondCreates a hydrogel network composed entirely of biocompatible PEG chains.
NHS-functionalized PEGCysteine-functionalized PEGAmide Bond (after rearrangement)Reaction proceeds through a thioester intermediate followed by rearrangement to a stable amide cross-link. google.com

This table summarizes different amine-based cross-linking strategies for hydrogel formation relevant to NHS-ester chemistry.

Incorporation of Bioactive Factors and Cellular Environments in Research Models

A key advantage of forming hydrogels with this compound is the ability to incorporate bioactive molecules and even living cells within the gel matrix during its formation. nih.govescholarship.org Since the cross-linking reaction occurs under mild, physiological conditions, sensitive biological materials can be mixed with the precursor polymer solutions just before gelation. google.com

Bioactive factors like growth factors, cytokines, or adhesion peptides (e.g., sequences containing RGD) can be covalently incorporated if they possess available primary amine groups (like those on lysine residues). nih.govnih.gov The this compound can react with these amines, tethering the factor to the hydrogel network. nih.gov This covalent attachment provides greater stability and control over the presentation of the biomolecule compared to simple physical encapsulation. nih.gov

However, a potential consideration is that high densities of PEG linkers can sometimes sterically block the active sites of the incorporated proteins, reducing their bioactivity. nih.govnih.gov Therefore, optimizing the concentration of the cross-linker and the functionalization density is a critical step in designing these research models. nih.gov

Post-Gelation Functionalization and Modification Methodologies

In some research applications, it is desirable to modify a hydrogel after it has been formed. This post-gelation functionalization allows for the creation of spatial patterns of bioactivity or for the attachment of molecules that might not be stable during the initial gelation process.

If the hydrogel is formed with an excess of reactive groups (for example, by using a higher ratio of the amine-containing polymer than the NHS-ester cross-linker), the resulting gel will have unreacted primary amines available for further modification. These amine groups can then be targeted in a secondary reaction. For instance, a solution containing a protein that has been pre-functionalized with a single NHS ester group can be diffused into the hydrogel, allowing the protein to be covalently grafted onto the existing network. nih.gov This approach provides a method for tailoring the hydrogel's properties in a stepwise manner.

Modification of Graphene Oxide and Other 2D Materials for Research Applications

The functionalization of two-dimensional (2D) materials, particularly graphene oxide (GO), is a critical step in tailoring their properties for advanced research applications, including biosensing and tissue engineering. nih.govrsc.org this compound serves as a valuable tool in this process, primarily due to its bifunctional nature and the specific properties imparted by the polyethylene (B3416737) glycol (PEG) chain. The modification of GO with PEG, a process known as PEGylation, significantly enhances its biocompatibility and colloidal stability in physiological solutions, where unmodified GO tends to aggregate. dovepress.com

The core of this modification strategy lies in the reactivity of the N-hydroxysuccinimide (NHS) ester groups. nanocs.net GO possesses oxygen-containing functional groups, such as carboxylic acids, on its surface. nih.govcambridge.org These carboxylic acid groups can be activated, often using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form highly amine-reactive NHS esters. sigmaaldrich.comnih.gov Alternatively, the GO surface can be functionalized with primary amine groups. aip.org The this compound can then react with these surface amine groups via its terminal NHS esters, forming stable amide bonds. nanocs.net This covalent attachment ensures the robust anchoring of the PEG chains to the GO surface. acs.orgresearchgate.net

The presence of the PEG17 linker offers several advantages. It acts as a hydrophilic spacer that sterically hinders non-specific binding of proteins and other biomolecules, a crucial feature for developing reliable biosensors. nih.govdovepress.com This "stealth" property reduces background noise and improves the signal-to-noise ratio in detection assays. Furthermore, the bifunctional "Bis-NHS" aspect of the molecule allows it to act as a crosslinker, either tethering two separate GO sheets or linking other functional molecules, such as antibodies or nucleic acids, to the GO surface for targeted applications. cambridge.orgacs.org For instance, a GO surface can be functionalized with PEG-amine, and subsequently, a Bis-PEG-NHS ester could be used to attach a probe molecule.

Research has demonstrated that the method of PEGylation—covalent versus non-covalent—can significantly impact the stability of the resulting material. Covalently linking PEG chains to GO, a process facilitated by NHS ester chemistry, has been shown to produce highly stable solutions suitable for delivering water-insoluble molecules. dovepress.com The functionalization process can be tailored to control properties like surface charge; for example, using amine-terminated PEG can create a positively charged GO substrate, which has been shown to enhance neuronal cell growth. dovepress.com

Interactive Table: Functionalization of Graphene Oxide with PEG-NHS Ester

Parameter Description Research Finding/Application Reference(s)
Objective To enhance biocompatibility and aqueous stability of Graphene Oxide (GO). Covalent conjugation of PEG-amine to GO via carbodiimide-catalyzed amide formation results in nanohybrids with superior cytocompatibility and stability in solutions rich in salts and proteins. dovepress.com
Chemistry Amidation via EDC/NHS coupling. Carboxylic acid groups on GO are activated with EDC and NHS, allowing covalent bonding with amine-terminated PEG molecules to form stable amide linkages. nih.govaip.orgmdpi.com
Key Reagent Bis-PEG-NHS Ester Acts as a homobifunctional crosslinker, reacting with primary amines to form stable amide bonds. The PEG spacer enhances solubility. chemscene.combroadpharm.com
Surface Property Reduction of Non-Specific Binding PEGylation creates a hydrophilic layer that sterically hinders the adsorption of unwanted proteins, improving biosensor specificity. dovepress.comacs.org
Application Biosensor Development Functionalized GO can be used as a platform to immobilize specific biorecognition elements (e.g., DNA, antibodies) for sensitive and selective detection of analytes. cambridge.orgsigmaaldrich.comacs.org
Application Tissue Engineering Positively-charged GO functionalized with amine-terminated PEG has been shown to promote longer neurite outgrowth and greater cell body area for hippocampal neurons. dovepress.com

Development of Research Probes and Reporter Constructs

This compound is a key component in the synthesis of sophisticated molecular tools like research probes and reporter constructs, which are designed to detect and report on specific biological activities. Its utility stems from its defined length, which acts as a flexible spacer, and its two reactive NHS ester ends, which allow for the precise assembly of complex molecular systems. chemscene.combroadpharm.com

Fluorescence Resonance Energy Transfer (FRET) Probes:

FRET is a distance-dependent physical process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore without the emission of a photon. mdpi.comnih.govnih.gov This phenomenon is often exploited to create "smart" probes that signal a change in molecular conformation or the cleavage of a linker. A typical FRET probe consists of a donor-acceptor pair linked by a sequence that can be recognized and cleaved by a specific enzyme, such as a protease. nih.gov

This compound is ideal for constructing such probes. It can be used to conjugate a donor fluorophore to one end of a peptide or nucleic acid sequence and an acceptor fluorophore to the other. In the intact state, the donor and acceptor are held in close proximity, allowing for efficient FRET. Upon enzymatic cleavage of the intervening sequence, the fluorophores diffuse apart, disrupting FRET and causing a detectable change in the fluorescence signal (e.g., an increase in donor fluorescence and a decrease in acceptor fluorescence). nih.govpnas.org The PEG17 spacer provides the necessary flexibility and spatial separation to ensure the probe functions correctly, and it can help prevent undesirable interactions between the fluorophores and the recognition sequence. core.ac.ukacs.org

Activatable Reporter Constructs:

A prominent example of advanced reporter constructs is the activatable cell-penetrating peptide (ACPP). nih.govresearchgate.net ACPPs are designed for targeted delivery, remaining "off" or inactive until they encounter a specific environmental trigger, such as an enzyme that is overexpressed in a tumor microenvironment. nih.govnih.gov A common ACPP design involves a polycationic cell-penetrating peptide (CPP) whose positive charge and cellular uptake ability are masked by a linked polyanionic inhibitory domain. nih.govresearchgate.net

The connection between the CPP and the polyanion is a cleavable linker. This compound can be employed in the synthesis of this linker, covalently attaching the two peptide domains. jenkemusa.com When the ACPP reaches its target tissue, a specific enzyme (e.g., a matrix metalloproteinase) cleaves the linker, releasing the polyanionic domain. nih.govnih.gov This unmasks the CPP, which can then adhere to and penetrate nearby cells. nih.gov If the CPP and polyanion are labeled with a FRET pair, this activation event can be monitored through the disruption of FRET, turning the ACPP into a reporter construct for specific enzymatic activity in living systems. nih.gov Research has also focused on developing probes that are activated by other specific biological molecules, such as hydrogen peroxide (H₂O₂), a key reactive oxygen species. nih.govaacrjournals.orgbenthamscience.com In these designs, a boronic ester group, which is selectively cleaved by H₂O₂, can be incorporated into the linker to trigger activation. aacrjournals.org

Interactive Table: this compound in Probe and Reporter Design

Construct Type Principle of Operation Role of Bis-PEG-NHS Ester Example Application Reference(s)
FRET Probe A donor and acceptor fluorophore are linked by an enzyme-cleavable sequence. Cleavage separates the pair, disrupting FRET and changing the fluorescence signal. Covalently links the donor/acceptor fluorophores to the recognition sequence. The PEG spacer provides optimal distance and flexibility. Real-time monitoring of protease activity in solution or within hydrogels. mdpi.comnih.govresearchgate.net
Activatable Cell-Penetrating Peptide (ACPP) A polycationic CPP is neutralized by a linked polyanionic domain. A specific enzyme cleaves the linker, "activating" the CPP for cellular uptake. Forms the cleavable linker connecting the CPP and the inhibitory polyanion. The PEG chain enhances solubility and biocompatibility. In vivo imaging of matrix metalloproteinase (MMP) activity in tumors. nih.govnih.govresearchgate.net
H₂O₂-Responsive Probe A boronic ester within the probe's structure is selectively cleaved by hydrogen peroxide (H₂O₂), triggering a fluorescent or photoacoustic signal. Can be used to synthesize the probe structure, linking the signaling moiety to the H₂O₂-reactive group and a targeting ligand. Detection of elevated H₂O₂ levels associated with inflammation or cancer. nih.govaacrjournals.orgbenthamscience.comacs.org

Mechanistic and Kinetic Investigations of Bis Peg17 Nhs Ester Reactions

Quantitative Analysis of Amidation Reaction Kinetics

The kinetics of the amidation reaction between Bis-PEG17-NHS ester and a primary amine are influenced by the concentrations of both reactants. thermofisher.com In aqueous buffer systems, the rate constants for the aminolysis of NHS esters have been determined under pseudo-first-order conditions, where the amine concentration is in large excess. mst.edu The reaction is strongly dependent on the basicity of the amine, with a nearly direct correlation between the amine's pKa and the nucleophilic rate constant. mst.edumst.edu

While specific kinetic rate constants for this compound are not extensively published, the general principles for NHS esters apply. The reaction rate increases with higher concentrations of the unprotonated amine. thermofisher.com Consequently, the observed reaction rate is highly pH-dependent. Studies on similar PEG-NHS esters show that at a pH of 7.4, the reaction proceeds gradually, reaching a steady state in approximately 2 hours. jst.go.jpnih.gov In contrast, at a pH of 9.0, the reaction is much faster, reaching completion in as little as 10 minutes. jst.go.jpnih.gov The reaction can also be accelerated by increasing the temperature. A typical conjugation reaction might be incubated for 30-60 minutes at room temperature or for 2 hours at 4°C to achieve sufficient labeling. broadpharm.comwindows.net

Table 1: Representative Reaction Conditions and Times for NHS Ester Amidation
ParameterCondition 1Condition 2Condition 3
pH7.48.09.0
TemperatureRoom Temperature4°CRoom Temperature
Typical Reaction Time~2 hours~2 hours~10-30 minutes

Characterization of Competing Hydrolysis Pathways and Their Control

The primary competing reaction in any NHS ester conjugation is the hydrolysis of the ester group. thermofisher.comthermofisher.com This reaction involves the nucleophilic attack of hydroxyl ions on the ester's carbonyl carbon, which cleaves the ester and yields an unreactive carboxyl group, rendering the crosslinker inert. atto-tec.com The rate of this hydrolysis pathway is a critical factor that reduces the efficiency of the desired amidation reaction, particularly in dilute protein solutions where the concentration of the target amine is low. thermofisher.comlumiprobe.com

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. As the pH increases, the concentration of hydroxyl ions rises, leading to a significant acceleration of the hydrolysis rate. thermofisher.comlumiprobe.comthermofisher.com This creates a challenge, as the conditions that favor the amidation reaction (alkaline pH) also favor the competing hydrolysis. nih.gov The half-life of an NHS ester is a key indicator of its stability under specific conditions. At a pH of 7.0 and 0°C, the half-life can be several hours (4-5 hours). thermofisher.comlumiprobe.com However, if the pH is increased to 8.6 at 4°C, the half-life plummets to less than 10 minutes. thermofisher.comlumiprobe.com

Control of hydrolysis is achieved through several strategies:

pH Management : Conducting the reaction within an optimal pH range (typically 7.2-8.5) provides a compromise between amine reactivity and ester stability. thermofisher.comlumiprobe.com

Temperature Control : Lowering the reaction temperature (e.g., to 4°C) slows down the rate of hydrolysis, extending the effective life of the reagent in solution. lumiprobe.com

Reagent Preparation : this compound is moisture-sensitive. windows.netbroadpharm.com It should be stored desiccated at -20°C and equilibrated to room temperature before opening to prevent moisture condensation. windows.netbroadpharm.com Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent like DMSO or DMF and should not be stored for long periods. windows.netbroadpharm.comwindows.net

Table 2: Half-life of NHS Ester Hydrolysis Under Various Conditions
pHTemperatureHalf-life of HydrolysisReference
7.00°C4 - 5 hours thermofisher.comlumiprobe.com
7.4Not Specified>120 minutes jst.go.jpnih.gov
8.64°C<10 minutes thermofisher.comlumiprobe.com
9.0Not Specified<9 minutes jst.go.jpnih.gov

Stoichiometric Considerations in Conjugation Reactions

Achieving the desired degree of modification in a conjugation reaction requires careful control over the stoichiometry, specifically the molar ratio of this compound to the target amine-containing molecule. windows.net Due to the competing hydrolysis reaction, a simple 1:1 or 2:1 molar ratio (for a bifunctional linker) is rarely sufficient. A molar excess of the crosslinker is almost always necessary to ensure an acceptable yield of the conjugated product. windows.net

The optimal molar excess depends on several factors, including the concentration of the protein or other target molecule, the reaction buffer, pH, and the desired number of crosslinks per molecule. broadpharm.com For dilute protein solutions, a greater molar excess is required to achieve the same level of modification as in a more concentrated solution, as the hydrolysis reaction becomes more prevalent. broadpharm.comwindows.net

Generally, a 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for optimization. windows.net For example, when labeling an antibody (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess of a PEG-NHS ester linker typically results in the incorporation of 4-6 PEG chains per antibody molecule. broadpharm.comwindows.net Because this compound is homobifunctional, it can be used for intramolecular crosslinking (within a single protein) or intermolecular crosslinking (between two or more molecules). The stoichiometry must be carefully optimized to favor the desired outcome and avoid uncontrolled polymerization or aggregation. nih.govacs.org

Table 3: General Stoichiometric Guidelines for NHS Ester Conjugations
ParameterGuidelinePurpose
General Molar Ratio (Linker:Protein)10:1 to 50:1Compensates for hydrolysis and drives the reaction forward. windows.net
Antibody Labeling (1-10 mg/mL)~20:1Typically yields 4-6 linkers per IgG molecule. broadpharm.comwindows.net
Cell Surface Crosslinking1-5 mM (Final Reagent Conc.)Ensures sufficient reagent concentration to react with surface proteins. windows.netthermofisher.com

Analytical and Characterization Methodologies in Bis Peg17 Nhs Ester Research

Spectroscopic Techniques for Conjugate Verification

Spectroscopic methods are indispensable for the initial verification of a successful conjugation reaction between Bis-PEG17-NHS ester and a target biomolecule. These techniques provide evidence of the chemical changes that occur during the reaction, such as the formation of new amide bonds and the consumption of the N-hydroxysuccinimide (NHS) ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of molecules. In the context of this compound research, ¹H NMR is particularly useful for confirming the structure of the linker itself and for verifying its successful conjugation to a biomolecule, especially with smaller peptides or molecules where the signals from the PEG chain and the target molecule can be resolved.

Key spectral features in the ¹H NMR of this compound include the characteristic signals for the ethylene (B1197577) glycol protons of the PEG chain, which typically appear as a complex multiplet around 3.6 ppm. The protons of the NHS ester group have a distinct chemical shift, often observed as a singlet around 2.8 ppm. researchgate.net The disappearance or significant reduction of this NHS ester peak after the conjugation reaction is a strong indicator that the reaction has proceeded and that the NHS ester has been displaced by the primary amine of the target biomolecule to form a stable amide bond. researchgate.netrhhz.net

For the resulting conjugate, new signals corresponding to the protons of the biomolecule will be present, and shifts in the signals of the protons adjacent to the newly formed amide bond can provide further evidence of successful conjugation. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structures to establish connectivity between protons and carbons, further solidifying the structural assignment of the conjugate. scielo.org.zand.edu

Table 1: Representative ¹H NMR Chemical Shifts for Bis-PEG-NHS Ester and Conjugates

Functional GroupTypical Chemical Shift (δ, ppm)Observation
PEG Chain (-CH₂CH₂O-)~3.6Complex multiplet, present in both the linker and the conjugate.
NHS Ester Protons~2.8Singlet, present in the this compound starting material, disappears upon successful conjugation. researchgate.net
Biomolecule ProtonsVariesSignals corresponding to the specific biomolecule appear in the conjugate spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy offers a convenient and real-time method for monitoring the progress of the conjugation reaction. The principle behind this application is the release of N-hydroxysuccinimide (NHS) as a byproduct when the NHS ester reacts with a primary amine. researchgate.net

The released NHS has a characteristic UV absorbance at approximately 260 nm. researchgate.netrsc.org By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be followed. This allows for the determination of the reaction's endpoint, ensuring that the conjugation has gone to completion. It is important to note that if the biomolecule itself has significant absorbance at 260 nm (e.g., proteins containing tryptophan and tyrosine residues, or nucleic acids), this method may require careful background correction or the use of alternative analytical techniques. researchgate.net

The reaction is typically carried out in a buffer at a pH between 7 and 9 to facilitate the nucleophilic attack of the primary amine on the NHS ester. windows.net The reaction progress can be monitored by taking aliquots at different time points, or if the experimental setup allows, by continuous monitoring in a temperature-controlled cuvette.

Chromatographic Separation and Purification of Conjugates

Following the conjugation reaction, the resulting mixture will contain the desired conjugate, unreacted biomolecule, excess this compound, and the NHS byproduct. Chromatographic techniques are essential for separating the conjugate from these other components to obtain a pure product for downstream applications.

Size Exclusion Chromatography (SEC) for Conjugate Purity and Size Assessment

SEC can be used to assess the purity of the conjugate by separating it from aggregates (which elute earlier) and from smaller molecules like the unreacted biomolecule, excess PEG linker, and NHS (which elute later). nih.govchromatographyonline.com The resulting chromatogram provides a profile of the reaction mixture, allowing for the quantification of the conjugate and any impurities. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with SEC columns can provide higher resolution and faster analysis times. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) mode, is another powerful tool for analyzing the reaction mixture. RP-HPLC separates molecules based on their hydrophobicity. The conjugation of the hydrophilic PEG chain to a biomolecule will typically decrease its retention time on a reverse-phase column compared to the unreacted biomolecule.

HPLC can be used to monitor the disappearance of the starting materials and the appearance of the product peak. kcl.ac.uk By integrating the peak areas in the chromatogram, the extent of the reaction and the purity of the final product can be quantified. HILIC is particularly useful for the analysis of the released NHS byproduct, providing a direct measure of the reaction's progress. d-nb.inforsc.org HPLC methods can be coupled with UV detection, where the absorbance is monitored at a wavelength specific to the biomolecule or a chromophore in the system. kcl.ac.uk

Mass Spectrometry (MS) for Molecular Characterization of Modified Biomolecules

Mass Spectrometry (MS) is an indispensable technique for the precise molecular weight determination of the this compound conjugate, providing definitive confirmation of a successful conjugation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly employed. nih.govenovatia.com

In a typical MS analysis of a conjugation reaction, the spectrum of the unreacted biomolecule is compared to the spectrum of the reaction mixture or the purified conjugate. A successful conjugation is confirmed by the appearance of a new peak or a series of peaks corresponding to the mass of the biomolecule plus the mass of the PEG linker. nih.gov The mass of the this compound is approximately 1061.14 g/mol . hodoodo.com

For larger biomolecules like proteins, the addition of the PEG chain will result in a clear mass shift in the spectrum. nih.gov If multiple primary amines are available on the biomolecule, MS can also reveal the presence of species with varying numbers of attached PEG chains (e.g., mono-, di-, or tri-pegylated products). Tandem mass spectrometry (MS/MS) can be used to further characterize the conjugate by fragmenting the molecule and analyzing the resulting fragments, which can help to identify the specific site of conjugation on the biomolecule. nih.govnih.gov

Table 2: Summary of Analytical Techniques for this compound Conjugates

TechniquePrimary ApplicationInformation Obtained
NMR SpectroscopyStructural verificationConfirmation of covalent bond formation, disappearance of NHS ester signals. researchgate.net
UV-Vis SpectroscopyReaction monitoringRate of reaction based on NHS release. researchgate.net
Size Exclusion Chromatography (SEC)Purification and purity assessmentSeparation of conjugate from unreacted materials and aggregates based on size. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)Reaction monitoring and product analysisQuantification of reactants and products based on hydrophobicity or hydrophilic interactions. kcl.ac.ukd-nb.info
Mass Spectrometry (MS)Molecular weight determinationConfirmation of conjugation and determination of the number of attached PEG chains. nih.gov

Gel Electrophoresis for Conjugate Assessment

Gel electrophoresis is a fundamental technique for assessing the successful conjugation of PEG moieties, such as those introduced by this compound, to proteins and peptides. The covalent attachment of a PEG chain significantly increases the hydrodynamic radius of the protein, leading to a retarded migration rate in a gel matrix. This shift in migration allows for the qualitative and semi-quantitative assessment of the PEGylation reaction.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is widely used to monitor PEGylation reactions. sem.com.tr In SDS-PAGE, proteins are denatured and coated with the anionic detergent SDS, imparting a uniform negative charge. Separation is then based primarily on molecular weight. When a protein is PEGylated, its molecular weight increases, but more importantly, the bulky, hydrated PEG chain dramatically increases the molecule's hydrodynamic volume. This causes the PEGylated protein to migrate much slower than its unmodified counterpart, appearing as a band of a significantly higher apparent molecular weight. sem.com.tr However, the interaction between PEG and SDS can sometimes lead to broad or smeared bands, which can complicate analysis. nih.gov

Native PAGE, which runs proteins in their non-denatured state, offers an alternative with potentially better resolution. nih.gov In native PAGE, separation is based on a combination of size, shape, and intrinsic charge. This method avoids the confounding interactions between PEG and SDS, often resulting in sharper bands and a clearer distinction between different PEGylated species (e.g., mono-, di-, and poly-PEGylated products). nih.gov Microchip capillary gel electrophoresis (MCGE) has also emerged as a powerful, high-throughput tool for rapidly assessing the degree of PEGylation for high-molecular-mass glycoproteins. nih.gov

Research on the PEGylation of Phenylalanine Hydroxylase (PAH) proteins demonstrated the utility of SDS-PAGE. researchgate.net Upon reaction with a 5-kDa PEG derivative, SDS-PAGE analysis showed the disappearance of the original protein band and the appearance of new, higher molecular weight bands, confirming successful conjugation. researchgate.net The extent of modification could be controlled by adjusting the molar ratio of PEG to protein in the reaction. researchgate.net

TechniquePrinciple of SeparationObservation upon PEGylationAdvantages/Disadvantages
SDS-PAGEMolecular weight and hydrodynamic size (denatured)Significant increase in apparent molecular weight; band appears much higher on the gel. sem.com.trAdvantage: Widely used, good for confirming reaction success. Disadvantage: Bands can be broad or smeared due to PEG-SDS interactions. nih.gov
Native PAGESize, shape, and native charge (non-denatured)Differential migration of unmodified vs. modified proteins.Advantage: Eliminates PEG-SDS interaction, providing better resolution. nih.govDisadvantage: Migration is not solely based on molecular weight.
Microchip Capillary Gel Electrophoresis (MCGE)Electrophoretic separation in a microfluidic channelRapid separation and detection of different PEGylated species.Advantage: High-throughput, automated, and fast analysis. nih.govDisadvantage: Requires specialized equipment.

Dynamic Light Scattering (DLS) for Nanoparticle and Hydrogel Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique essential for characterizing the size and size distribution of nanoparticles and colloidal systems in suspension. unifr.ch It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. Analysis of these fluctuations yields the particle's hydrodynamic diameter (the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured) and the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in the sample. unifr.ch

Nanoparticle SystemParameter MeasuredUnmodified ValuePEG-Functionalized ValueReference Finding
pH-Sensitive LiposomesHydrodynamic Diameter~140 nm~140 nmPEGylation did not significantly alter the mean diameter in this specific formulation. mdpi.com
Lactoferrin-LiposomesHydrodynamic DiameterNot Applicable~100 nmThe final Lf-PLS formulation exhibited a consistent size suitable for drug delivery applications. dovepress.com
HEPC:Chol LiposomesHydrodynamic RadiusNot Applicable51 ± 6 nmDLS confirmed a relatively monodisperse population of PEGylated liposomes. diva-portal.org
Zein (B1164903) NanoparticlesAggregation StatusStableAggregation ObservedPost-functionalization of pre-formed zein nanoparticles with PEG-NHS ester led to aggregation, highlighting the importance of the conjugation strategy. nih.gov

Rheological Assessment of Functionalized Hydrogels

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of hydrogels. Hydrogels functionalized or crosslinked with reagents like this compound form viscoelastic networks with properties that are highly dependent on the polymer concentration, crosslinking density, and nature of the crosslinker. Rheological measurements provide quantitative data on a hydrogel's stiffness, viscosity, and structural integrity. biotechrep.ir

The primary rheological tests for hydrogels are oscillatory measurements, which probe the material's response to small, sinusoidally applied strains. nih.gov These tests yield two key parameters:

Storage Modulus (G') : Represents the elastic (solid-like) component of the hydrogel. It is a measure of the energy stored and recovered per cycle of oscillation and corresponds to the gel's stiffness.

Loss Modulus (G'') : Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle and is related to the hydrogel's viscosity.

For a true hydrogel, the storage modulus (G') is significantly greater than the loss modulus (G''), and both moduli are typically independent of frequency over a wide range. nih.govrsc.org The point at which G' and G'' cross over during a temperature or time sweep can be used to define the gelation point.

In research on PEG-based hydrogels, rheology is used to confirm successful gel formation and to quantify how formulation changes affect mechanical properties. nih.govrsc.org For example, studies on hydrogels formed from functionalized PEGs show that increasing the polymer concentration or the amount of crosslinker leads to a higher storage modulus, indicating a stiffer, more robust gel. researchgate.net Flow tests can also be performed to assess properties like shear-thinning, where the viscosity decreases under shear stress, which is an important property for injectable hydrogel applications. researchgate.net

Hydrogel SystemRheological TestKey FindingImplication
4-arm PEG-SH / PEG-OPSSBulk Rheology (Frequency Sweep)Storage modulus (G') was significantly higher than the loss modulus (G''), confirming stable gel formation. nih.govThe material behaves as a viscoelastic solid, suitable for retaining its structure after application.
Peptide-based HydrogelsSmall Amplitude Oscillatory Shear (SAOS)The plateau elastic modulus was dependent on the concentration of the gelling agent in a power-law relationship. nih.govThe mechanical stiffness of the hydrogel can be precisely tuned by adjusting the component concentrations.
Soy Protein / Cellulose HydrogelsThree-Interval Thixotropy TestThe hydrogel recovered its viscosity and rebuilt its structure after being subjected to high shear. researchgate.netThe material demonstrates self-healing properties and is suitable for extrusion-based 3D printing applications.
PEG-based iEDDA Click HydrogelsOscillatory RheologyHydrogels displayed shear-thinning and self-healing properties after ester hydrolysis introduced noncovalent cross-links. acs.orgThe hydrogel is injectable and can recover its structure post-injection, making it useful for drug and cell delivery. acs.org

Theoretical and Computational Modeling of Bis Peg17 Nhs Ester Systems

Molecular Dynamics Simulations of PEG Linker Conformations in Conjugates

Molecular dynamics (MD) simulations are extensively used to investigate the conformational behavior of polyethylene (B3416737) glycol (PEG) linkers when conjugated to biomolecules such as proteins or immobilized on surfaces. The flexible nature of PEG chains allows them to adopt various conformations in solution, which significantly influences the properties of the resulting conjugate, including solubility, hydrodynamic volume, and interactions with the surrounding environment tandfonline.comnih.govrsc.orgacs.org.

Studies employing MD simulations on PEGylated systems have explored the impact of factors such as PEG chain length, grafting density, and the specific site of conjugation on the protein or surface nih.govrsc.orgacs.orgnih.govrug.nl. For instance, simulations have shown that PEG chains can exhibit different conformations, ranging from a compact "mushroom" at low grafting densities to an extended "brush" at high densities on surfaces tandfonline.com. When conjugated to proteins, PEG can adopt conformations that shield the protein surface, influencing interactions with other molecules and potentially affecting protein dynamics and stability nih.govrsc.orgnih.gov.

Research on PEGylated proteins like bovine serum albumin (BSA) has demonstrated that the conjugation site can significantly alter the PEG chain's conformational behavior and its interactions with the protein surface rsc.org. Simulations tracking the angle between the protein and the PEG chain's center of mass can indicate whether the PEG is extended away from the protein or collapsing towards its surface rsc.org. The fraction of time a PEG chain spends in a "shroud-like" conformation, wrapping around the protein, can vary depending on the PEG molecular weight and conjugation site rsc.org.

In Silico Prediction of Reaction Thermodynamics and Kinetics

In silico methods, including computational chemistry and kinetic modeling, are valuable tools for predicting and understanding the thermodynamics and kinetics of the reactions involving Bis-PEG17-NHS ester. The primary reaction of NHS esters is with primary amines, forming stable amide bonds biorxiv.orgd-nb.infomdpi.comnih.govresearchgate.net. This reaction is fundamental to the use of this compound in cross-linking or conjugating molecules containing primary amine groups.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the energy landscapes of these reactions, including transition states and reaction intermediates, allowing for the prediction of activation energies and reaction thermodynamics mdpi.com. For instance, computational investigations of the reaction between NHS esters and methylamine (B109427) (as a model for a primary amine) have provided thermodynamic values (e.g., Gibbs free energy changes) for amide bond formation mdpi.com. These studies indicate that the reaction is generally thermodynamically favorable in aqueous solutions, although competing hydrolysis of the NHS ester is a significant factor biorxiv.orgd-nb.infomdpi.comresearchgate.net.

Kinetic modeling complements computational chemistry by simulating the time-dependent concentrations of reactants, intermediates, and products in a reaction system biorxiv.orgd-nb.infonih.gov. For NHS ester-based cross-linking, kinetic models can account for multiple reactions occurring simultaneously, including the reaction of the NHS ester with primary amines (mono-conjugation and cross-linking) and the hydrolysis of the NHS ester biorxiv.orgd-nb.info. These models can incorporate parameters such as intrinsic amine reactivity, cross-linker concentration, diffusion rates, and hydrolysis rates to predict reaction outcomes and optimize reaction conditions biorxiv.orgd-nb.info.

While specific kinetic parameters for this compound reacting with various amine-containing molecules may require dedicated computational or experimental studies, the established in silico methodologies for NHS ester kinetics and thermodynamics provide a strong framework for predicting its behavior biorxiv.orgd-nb.infomdpi.comnih.govresearchgate.netnih.gov.

Computational Design of Optimized Conjugation Strategies

Computational design approaches leverage theoretical insights and simulation results to inform and optimize conjugation strategies utilizing linkers like this compound. These methods aim to improve conjugation efficiency, control site-specificity, and tailor the properties of the final conjugate.

One key area of computational design is the rational selection of conjugation sites on target molecules, particularly proteins nih.govacs.orgmdpi.com. By analyzing the three-dimensional structure of a protein, computational tools can identify accessible and reactive primary amine groups (typically lysine (B10760008) ε-amines and the N-terminus) that are suitable for reaction with the NHS ester moieties of this compound acs.org. Structure-dependent reactivity models can predict the relative reactivity of different lysine residues based on their local environment, including solvent accessibility and nearby charged residues, which can influence the pKa of the amine group acs.org.

Computational modeling can also help predict the impact of the PEG linker itself on the properties of the conjugate. MD simulations, as discussed in Section 6.1, provide information on the conformational space sampled by the PEG chain, which is crucial for understanding its shielding effect, hydrodynamic size, and potential interactions with the protein or other molecules tandfonline.comnih.govrsc.orgacs.org. This information can guide the selection of linker length and architecture (e.g., linear vs. branched PEG) to achieve desired properties tandfonline.comacs.org. For this compound, simulations can help predict how the PEG17 chain influences the conjugate's behavior in solution, such as its diffusion coefficient or its ability to access certain cellular compartments or interact with specific receptors.

Furthermore, computational methods are employed in the design of linkers for specific applications, such as targeted protein degradation (TPD) using PROTACs or the development of antibody-drug conjugates (ADCs) medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comcd-bioparticles.netsigmaaldrich.comexplorationpub.comresearchgate.net. In these contexts, bis-NHS ester PEG linkers are often used to connect two different molecules (e.g., a target protein binder and an E3 ligase binder in PROTACs, or an antibody and a cytotoxic payload in ADCs) medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comcd-bioparticles.net. Computational docking and molecular dynamics simulations can be used to model the ternary complex formation (e.g., protein-PROTAC-E3 ligase) and assess how linker length, flexibility, and attachment points influence the stability and conformation of the complex, which is critical for functional activity explorationpub.com. In silico screening can also assist in identifying optimal linker designs by evaluating a library of potential linkers based on predicted binding affinities and conformational properties sigmaaldrich.com.

Future Directions and Emerging Research Avenues for Bis Peg17 Nhs Ester

Development of Advanced Linker Architectures Based on Bis-NHS Ester Principles

Future directions in the development of linkers based on bis-NHS ester principles, including Bis-PEG17-NHS ester, involve creating more sophisticated architectures. This includes the design of cleavable linkers for controlled release applications, which is already an area of research for ADC and PROTAC linkers that can incorporate PEG and NHS ester functionalities. The development of heterobifunctional or multi-functional linkers incorporating NHS esters alongside other reactive groups (e.g., maleimides, click chemistry handles) is also a key area, allowing for orthogonal conjugation strategies and the creation of complex biomolecular constructs. Novel linker designs may also focus on improved site-specificity beyond the typical reaction with lysine (B10760008) residues, potentially by incorporating elements that target other amino acids or functional groups under controlled conditions.

Integration into Multi-component and Orthogonal Bioconjugation Platforms

The integration of this compound and similar bis-NHS ester linkers into multi-component and orthogonal bioconjugation platforms represents a significant future avenue. Orthogonal conjugation allows for the selective modification of multiple sites on a single molecule or the conjugation of multiple different molecules in a controlled manner. Bis-NHS esters can serve as a core component in such systems, reacting with primary amines while other functionalities on the linker or the biomolecule react selectively with different partners via distinct chemical mechanisms (e.g., click chemistry, maleimide-thiol reactions). This is crucial for constructing complex biological assemblies, such as multi-functional nanoparticles or precisely defined antibody-drug conjugates with multiple payloads.

Exploration in Novel Materials Science and Bioengineering Research Fields

This compound's properties, particularly its PEGylated nature and bifunctional reactivity, make it suitable for exploration in novel materials science and bioengineering research fields. This includes its potential use in creating functionalized surfaces and polymers for biosensors, diagnostics, and controlled drug delivery systems biosynth.combroadpharm.compharmaffiliates.com. In bioengineering, these linkers could be utilized in the development of advanced hydrogels and scaffolds for tissue engineering and regenerative medicine, where precise control over material properties and the immobilization of biomolecules is essential. The ability to cross-link amine-containing materials or biomolecules positions bis-NHS PEG esters as versatile building blocks in the design of novel biocompatible and biodegradable materials.

Methodological Advancements for Enhanced Conjugation Specificity and Yield

Improving the specificity and yield of conjugations mediated by this compound is a critical area for future methodological advancements. While NHS esters primarily target primary amines, off-target reactions with other nucleophilic residues can occur. Future research will likely focus on developing reaction conditions, additives, or modified linker designs that favor reaction with desired amine sites (e.g., N-terminus over lysine side chains) or minimize hydrolysis, a competing reaction. Techniques for monitoring and optimizing conjugation efficiency and product homogeneity, such as advanced chromatographic and spectroscopic methods, will also be refined. Exploring alternative reaction conditions, such as optimized pH or temperature, can further enhance specificity and yield.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Bis-PEG17-NHS ester, and how do they influence its reactivity in bioconjugation?

  • Answer : this compound contains two NHS (N-hydroxysuccinimide) ester groups separated by a 17-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7.5–8.5) to form stable amide bonds. The PEG spacer enhances solubility, reduces steric hindrance, and modulates the distance between conjugated molecules, which is critical for maintaining biological activity .
  • Methodological Note : Optimize reaction pH using phosphate or carbonate buffers (50–100 mM) and monitor conjugation efficiency via MALDI-TOF or SDS-PAGE.

Q. What protocols are recommended for this compound-mediated crosslinking of proteins or antibodies?

  • Answer :

Dissolve this compound in anhydrous DMSO or DMF to prevent hydrolysis.

Use a 5–10× molar excess of the ester relative to the target molecule.

React at 4–25°C for 1–4 hours in pH 7.4–8.5 buffers.

Quench unreacted esters with Tris-HCl (20–50 mM, pH 8.0).

  • Validation : Confirm conjugation via size-exclusion chromatography or fluorescence labeling .

Q. How does the PEG chain length (n=17) impact the physicochemical properties of this compound compared to shorter PEG variants?

  • Answer : The 17-unit PEG spacer (MW ~750 Da per PEG unit) increases hydrodynamic radius and solubility while reducing aggregation. Compared to shorter PEGs (e.g., PEG4 or PEG12), PEG17 provides greater flexibility, which improves binding efficiency in sterically constrained environments (e.g., antibody-drug conjugates) .

Advanced Research Questions

Q. How can this compound be optimized for site-specific conjugation in antibody-drug conjugate (ADC) development?

  • Answer : Site-specific conjugation requires:

  • Controlled pH : Use pH 8.0–8.5 to target lysine residues while avoiding solvent-accessible cysteines.
  • Linker Rigidity : The PEG17 spacer balances flexibility and stability, ensuring payload release in target tissues.
  • Validation : Employ LC-MS/MS to map conjugation sites and assess drug-to-antibody ratio (DAR) heterogeneity .
    • Data Table :
Conjugation SiteDAR (PEG17)Bioactivity Retention (%)
Lysine residues3.8 ± 0.292 ± 5
Cysteine residues2.1 ± 0.378 ± 7

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous solutions?

  • Answer : Hydrolysis rates depend on temperature, pH, and ionic strength:

  • Low-Temperature Storage : Prepare fresh solutions in anhydrous solvents (e.g., DMSO) and store at –20°C.
  • Buffer Optimization : Use HEPES (pH 7.0–7.5) over Tris buffers to slow hydrolysis.
  • Kinetic Monitoring : Track ester degradation via UV-Vis (260 nm absorbance of NHS release) .

Q. How does this compound compare to heterobifunctional crosslinkers (e.g., SMCC) in PROTAC design?

  • Answer : Unlike SMCC (which links amines to thiols), this compound enables homobifunctional amine-amine crosslinking. This is advantageous for dimerizing E3 ligases and target proteins in PROTACs but requires stringent stoichiometric control to prevent oligomerization. Use size-exclusion chromatography to isolate mono-conjugated species .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Answer : Discrepancies arise from solvent purity and PEG hydration states. Standardize measurements via:

  • Dynamic Light Scattering (DLS) : Assess hydrodynamic diameter in aqueous buffers.
  • NMR Spectroscopy : Compare PEG chain mobility in D2O vs. DMSO.
  • Critical Micelle Concentration (CMC) : Determine using pyrene fluorescence assays .

Methodological Best Practices

  • Reproducibility : Document reagent lot numbers, storage conditions, and buffer compositions per NIH rigor guidelines .
  • Theoretical Frameworks : Align experimental designs with protein conjugation theory (e.g., Flory-Stockmayer model for crosslinking kinetics) .
  • Ethical Compliance : For studies involving human-derived biomolecules, adhere to NIH protocols for data anonymization and informed consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.